![molecular formula C7H18ClN3O2S B2562697 N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride CAS No. 1029989-25-0](/img/structure/B2562697.png)
N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride
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Description
“N,N,4-trimethylpiperazine-1-sulfonamide” is a chemical compound with the CAS Number: 105871-27-0 . It has a molecular weight of 207.3 .
Molecular Structure Analysis
The InChI code for “N,N,4-trimethylpiperazine-1-sulfonamide” is 1S/C7H17N3O2S/c1-8(2)13(11,12)10-6-4-9(3)5-7-10/h4-7H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N,4-trimethylpiperazine-1-sulfonamide” include a molecular weight of 207.3 . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Antibacterial Resistance Mechanisms
Sulfonamides, including derivatives of N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride, have a long history as antibacterial agents. They act by inhibiting dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway, which is crucial for bacterial growth and replication. Despite their effectiveness, the widespread use of sulfonamides has led to the development of bacterial resistance. This resistance is primarily due to mutations in the DHPS enzyme, preventing sulfonamide binding, or the acquisition of alternative enzymatic pathways that bypass the inhibited steps. Understanding these resistance mechanisms is crucial for developing new sulfonamides that can overcome resistance (Huovinen, Sundström, Swedberg, & Sköld, 1995).
Synthesis and Chemical Modification
Research has focused on the synthesis and chemical modification of sulfonamides to enhance their antibacterial activity and reduce resistance. For instance, novel synthesis methods have been developed to produce sulfonamides with increased potency against specific bacterial targets. These methods include the aminolysis of p-nitrophenylsulfonates, leading to potent adenosine A2B receptor antagonists with a sulfonamide structure. Such modifications aim to improve the drug's selectivity and efficacy, thereby expanding the therapeutic potential of sulfonamides (Yan et al., 2006).
properties
IUPAC Name |
N,N,4-trimethylpiperazine-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c1-8(2)13(11,12)10-6-4-9(3)5-7-10;/h4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLXPZYDFVBVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride |
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